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Compound of Interest

Compound Name: (R)-1-(4-Methoxyphenyl)ethanol

Cat. No.: B182145

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral
compound (R)-1-(4-Methoxyphenyl)ethanol. It is intended for researchers, scientists, and
professionals in the field of drug development and chemical analysis. This document presents
nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a cleatr,
tabular format, accompanied by detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (R)-1-(4-
Methoxyphenyl)ethanol. Note that for NMR and IR spectroscopy, the data for the (S)-

enantiomer or the racemic mixture is presented, as it is identical to that of the (R)-enantiomer in
a non-chiral environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
H NMR (Proton NMR) Data
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Coupling

Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz

7.35-7.31 m 2H Ar-H

7.04-7.00 m 2H Ar-H

491 q 6.5 1H CH-OH

3.86 S 3H OCHs

2.68 S 1H OH

1.49 d 6.4 3H CHs
Solvent: CDCIs Spectrometer Frequency: 400 MHz
13C NMR (Carbon-13 NMR) Data[1]

Chemical Shift (8) ppm Assighment

160.1 Ar-C (C-OCHs)
141.5 Ar-C (C-CHOH)
127.0 Ar-CH

115.2 Ar-CH

69.8 CH-OH

55.3 OCHs

25.3 CHs

Solvent: CDCIs Spectrometer Frequency: 125 MHz

Infrared (IR) Spectroscopy[1]
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Wavenumber (cm~?) Description of Vibration

3363 O-H stretch (alcohol)

1605 C=C stretch (aromatic)

1510 C=C stretch (aromatic)

1084 C-O stretch (alcohol/ether)

836 C-H bend (aromatic, para-disubstituted)

Sample Preparation: Thin film

Mass Spectrometry (MS)[2]

m/z Relative Intensity (%) Proposed Fragment
152 20 [M]* (Molecular lon)

137 100 [M-CHs]*

109 35 [M-CH3-COJ]* or [C7HeO]*

lonization Method: Electron lonization (EI)

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic
data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
For chiral molecules like (R)-1-(4-Methoxyphenyl)ethanol, NMR can be used for structural
confirmation and, with the use of chiral resolving agents, for the determination of enantiomeric

purity.[2][3]
Sample Preparation:

o Approximately 10-20 mg of the purified alcohol is accurately weighed.[2]
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e The sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCIs) in a clean, dry
vial.[2]

e The solution is then transferred to a standard 5 mm NMR tube.
Data Acquisition:
e The NMR tube is placed in the spectrometer.

o AH NMR spectrum is acquired first, typically with a sufficient number of scans to achieve a
good signal-to-noise ratio.

o Subsequently, a 13C NMR spectrum is acquired. Due to the lower natural abundance of 13C, a
greater number of scans is usually required.

o For determining enantiomeric excess, a chiral derivatizing agent (CDA) or a chiral solvating
agent (CSA) can be added to the NMR tube to induce chemical shift differences between the
enantiomers.[3] An "in-tube" derivatization method can be employed for rapid analysis with
minimal waste.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by
measuring the absorption of infrared radiation.

Sample Preparation (Thin Film/Capillary Cell):[6]
o A small drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr).
e The plates are gently pressed together to form a thin film of the liquid.

 Alternatively, for solid samples, a Nujol mull can be prepared by grinding the solid with a
mulling agent and placing the paste between salt plates.[7]

Data Acquisition:

o Abackground spectrum of the empty spectrometer is recorded.
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e The prepared sample is placed in the sample holder of the IR spectrometer.

e The IR spectrum is recorded, typically in the range of 4000-400 cm~*. The characteristic
absorption bands for aromatic compounds are typically observed between 3100-3000 cm™1
(=C-H stretch), 1600-1400 cm~1 (C-C stretching), and 900-675 cm~! (out-of-plane C-H
bending).[8][9]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.
[10] It provides information about the molecular weight and fragmentation pattern of a
compound.

Sample Introduction and lonization:

e The sample is introduced into the mass spectrometer, often after separation by gas
chromatography (GC-MS).[6]

 In the ion source, the sample molecules are ionized. A common method is Electron Impact
(El), where high-energy electrons bombard the molecules, causing them to lose an electron
and form a positively charged molecular ion.[11][12]

Mass Analysis and Detection:
e The newly formed ions are accelerated into a mass analyzer.
e The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

» A detector records the abundance of each ion, generating a mass spectrum. The molecular
ion peak provides the molecular weight of the compound, and the fragmentation pattern can
be used to deduce its structure.[11]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Data and Experimental Protocols for
(R)-1-(4-Methoxyphenyl)ethanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b182145#spectroscopic-data-for-r-1-4-methoxyphenyl-
ethanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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